![molecular formula C23H18ClN5O B2987670 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866345-54-2](/img/structure/B2987670.png)
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule that contains several functional groups. It has a quinazolin-5-amine core, which is a type of heterocyclic compound . This core is substituted with a 4-chlorophenyl group, a 2-methoxyphenyl group, and a triazolo group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Quinazolin-5-amines can participate in a variety of reactions due to the presence of the amine group and the aromatic rings .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Activity
Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to meet structural requirements for anticancer activity. Some compounds showed significant cytotoxicity against human neuroblastoma and human colon carcinoma cell lines, suggesting potential for anticancer applications (Reddy et al., 2015).
Antihistaminic Agents
Alagarsamy et al. (2008) synthesized a series of novel triazoloquinazolin-5-ones and tested them for H(1)-antihistaminic activity. One compound emerged as particularly active, showing promise as a new class of H1-antihistaminic agents with minimal sedation compared to chlorpheniramine maleate, indicating potential for safer allergy treatments (Alagarsamy et al., 2008).
Vascular Disrupting Agents
Driowya et al. (2016) tested triazoloquinazoline derivatives for their ability to inhibit tubulin polymerization and disrupt cancer cell growth, with some compounds showing potent anticancer activity and effects on cell shape, migration, and tube formation in endothelial cells. This highlights their potential as vascular disrupting agents for cancer treatment (Driowya et al., 2016).
Molecular Docking and Structure Analysis
Wu et al. (2022) synthesized and characterized a triazoloquinazoline derivative, analyzing its structural properties through X-ray crystallography and DFT calculations. Molecular docking suggested favorable interactions with SHP2 protein, indicating potential for therapeutic applications in targeting specific proteins (Wu et al., 2022).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O/c1-30-20-9-5-2-6-16(20)14-25-22-18-7-3-4-8-19(18)29-23(26-22)21(27-28-29)15-10-12-17(24)13-11-15/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPARLHJAGISBJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.